molecular formula C19H26N2O3S B11481990 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11481990
M. Wt: 362.5 g/mol
InChI Key: LQUHACHJVXYORI-UHFFFAOYSA-N
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Description

2-(bicyclo[221]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound featuring a bicyclic structure and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and sulfonamide group allow it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bicyclo[221]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of a bicyclic structure and a sulfonamide group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H26N2O3S/c22-19(12-16-11-14-6-7-15(16)10-14)20-17-4-3-5-18(13-17)25(23,24)21-8-1-2-9-21/h3-5,13-16H,1-2,6-12H2,(H,20,22)

InChI Key

LQUHACHJVXYORI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3CC4CCC3C4

Origin of Product

United States

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